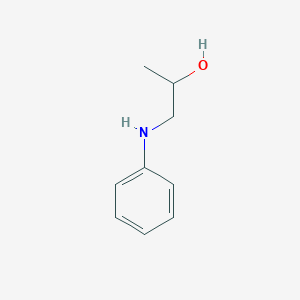

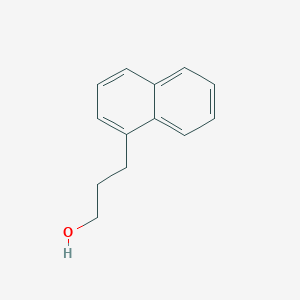

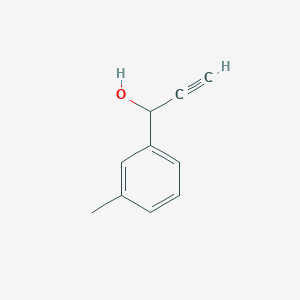

1-(Phenylamino)propan-2-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a method for the synthesis of β-amino alcohols, which are structurally similar to “1-(Phenylamino)propan-2-ol”, has been developed using lipase TL IM from Thermomyces lanuginosus in a continuous-flow reactor . Another paper describes the use of trifunctional organocatalysts for the synthesis of amino alcohols .Wissenschaftliche Forschungsanwendungen

Anticancer and Kinase Inhibitory Activities

1-(Phenylamino)propan-2-ol derivatives have been synthesized and evaluated for their inhibitory activity against Src kinase and anticancer activity on human breast carcinoma cells. For instance, one derivative showed significant inhibitory potency against Src kinase, and some compounds inhibited the growth of breast carcinoma cells by approximately 45-49% at a concentration of 50 microM (Sharma et al., 2010).

Antimicrobial and Antioxidant Properties

1-Phenyl-3-(phenylamino) propan-1-one and related compounds, which are Mannich bases, have demonstrated significant antimicrobial activity against a range of pathogens and possess noteworthy antioxidant activity. These properties highlight their potential in the development of new antimicrobial and antioxidant agents (Oloyede & Omisakin, 2014).

Synthesis of Chiral Building Blocks

This compound derivatives have been used in the synthesis of chiral building blocks. For example, the lipase-mediated kinetic resolution of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol resulted in high enantiomeric purity and further application in subsequent reactions (Shimizu et al., 1996).

Beta-Adrenergic Blocking Properties

These compounds have been investigated for their beta-adrenoreceptor blocking properties. The structure-activity relationships studied suggest their potential in developing drugs with specific cardiovascular applications (Tucker & Coope, 1978).

Antifungal Agents

Some derivatives of this compound have shown efficacy as antifungal agents, with potential applications in treating Candida albicans infections (Guillon et al., 2011).

Other Applications

Additional research has explored the use of this compound derivatives in various fields, including:

- Chemical Synthesis: These compounds have been used in the synthesis of various chemicals, highlighting their versatility as intermediates in chemical reactions. For example, they have been employed in the creation of chiral building blocks for sesquiterpenes, indicating their utility in the synthesis of complex natural products (Shafioul & Cheong, 2012).

- Pharmacological Investigations: Several studies have investigated the potential of these compounds in pharmacology. For instance, their role in the development of new beta-adrenergic blocking agents has been explored, suggesting their applicability in cardiovascular therapeutics (Large & Smith, 1982).

- Industrial Applications: The derivatives have also found use in industrial processes. For example, their application in the synthesis of polysubstituted pyrroles using surfactants in aqueous media demonstrates their utility in green chemistry and industrial synthesis (Kumar et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors in the body, influencing their function

Mode of Action

It’s known that the compound can be synthesized using a metal- and solvent-free method under continuous flow conditions . This suggests that the compound may interact with its targets in a unique way, potentially involving the formation of covalent bonds .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, including those involved in the metabolism of lipids and proteins

Pharmacokinetics

The compound has a boiling point of 160°c and a density of 08887 g/cm3 , which may influence its bioavailability and distribution within the body

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level, including influencing enzyme activity and receptor function

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

Eigenschaften

IUPAC Name |

1-anilinopropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8(11)7-10-9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCADZVQNIHFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332550 | |

| Record name | 1-(phenylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3233-06-5 | |

| Record name | 1-(phenylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

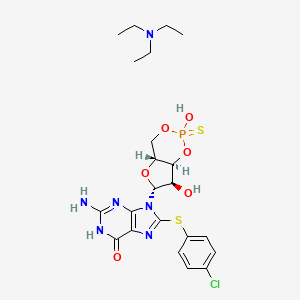

![5-[5-[(Z)-[1-(3-carboxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B3340197.png)

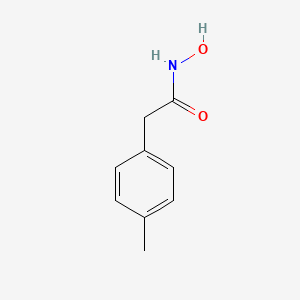

![6-Bromo-4-(3,4,5-trimethoxyphenyl)-1,3,4-trihydrobenzo[h]quinolin-2-one](/img/structure/B3340204.png)

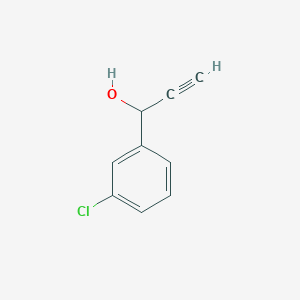

![2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B3340251.png)